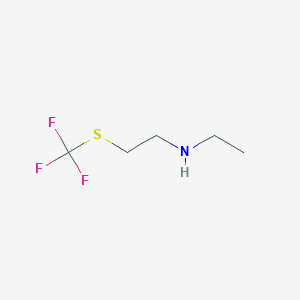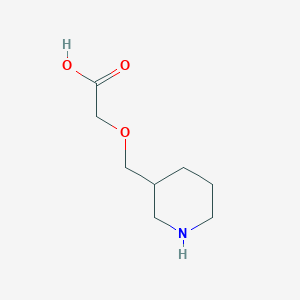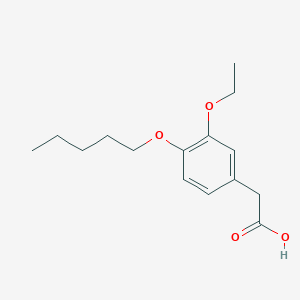
Benzeneacetic acid, 3-ethoxy-4-(pentyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, 3-ethoxy-4-(pentyloxy)- is an organic compound with the molecular formula C15H22O5 and a molecular weight of 282.34 g/mol It is characterized by the presence of ethoxy and pentyloxy groups attached to a benzene ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 3-ethoxy-4-(pentyloxy)- typically involves the reaction of p-ethoxycyanobenzyl with potassium hydroxide and ethylene glycol. The reaction mixture is heated and stirred, followed by cooling to room temperature and acidification. The addition of water and benzene leads to phase separation, and the oil layer is distilled to remove benzene, yielding the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes with optimization for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 3-ethoxy-4-(pentyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Benzeneacetic acid, 3-ethoxy-4-(pentyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 3-ethoxy-4-(pentyloxy)- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, receptor binding, and signal transduction pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid, 4-ethoxy-: Similar structure but lacks the pentyloxy group.
3-Ethoxy-4-(pentyloxy)benzaldehyde: Contains an aldehyde group instead of the acetic acid moiety
Uniqueness
Benzeneacetic acid, 3-ethoxy-4-(pentyloxy)- is unique due to the presence of both ethoxy and pentyloxy groups on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
900704-20-3 |
|---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
2-(3-ethoxy-4-pentoxyphenyl)acetic acid |
InChI |
InChI=1S/C15H22O4/c1-3-5-6-9-19-13-8-7-12(11-15(16)17)10-14(13)18-4-2/h7-8,10H,3-6,9,11H2,1-2H3,(H,16,17) |
InChI Key |
OEWDDWDENIEHOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)CC(=O)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B15095220.png)
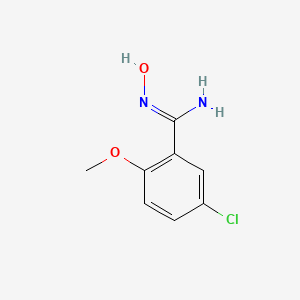
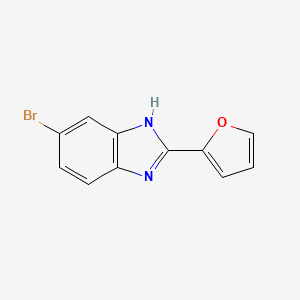

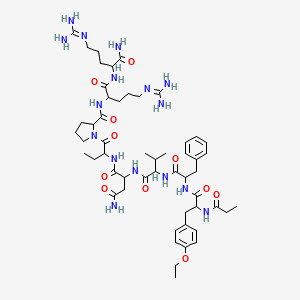
![2-Propanamine, 1-([1,1'-biphenyl]-4-yloxy)-](/img/structure/B15095249.png)
![Benzoic acid, 5-amino-2-[(2-hydroxyethyl)methylamino]-(9CI)](/img/structure/B15095259.png)
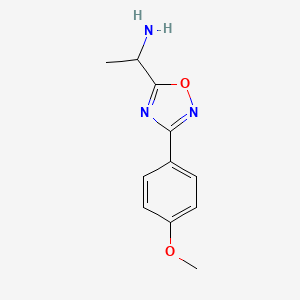
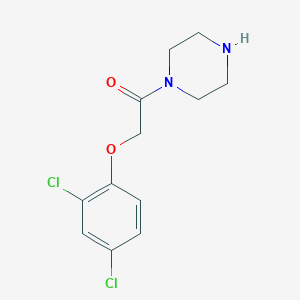
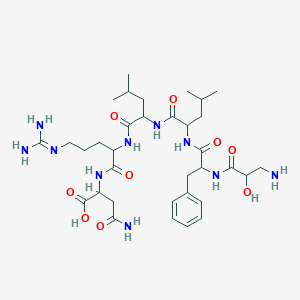
amine](/img/structure/B15095305.png)

